molecular formula C20H23NO B5049025 3-Isopropyl-2,6-diphenyl-piperidin-4-one CAS No. 79246-08-5

3-Isopropyl-2,6-diphenyl-piperidin-4-one

Cat. No.: B5049025
CAS No.: 79246-08-5
M. Wt: 293.4 g/mol
InChI Key: LXVGVXNRKSJPEM-UHFFFAOYSA-N
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Description

3-Isopropyl-2,6-diphenyl-piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

. The reaction conditions often include the use of formaldehyde and a secondary amine in the presence of an acid catalyst. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Isopropyl-2,6-diphenyl-piperidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Isopropyl-2,6-diphenyl-piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-2,6-diphenyl-piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s biological activity is attributed to its ability to form stable complexes with these targets, thereby inhibiting their function . The pathways involved may include inhibition of enzyme activity or disruption of receptor-ligand interactions.

Comparison with Similar Compounds

3-Isopropyl-2,6-diphenyl-piperidin-4-one can be compared with other piperidine derivatives, such as:

  • 1,3-Dimethyl-2,6-diphenyl-piperidin-4-one
  • 3,3-Dimethyl-2,6-diphenyl-piperidin-4-one

These compounds share similar structural features but differ in their substituents, which can influence their biological activity and chemical reactivity . The uniqueness of this compound lies in its specific isopropyl substitution, which may confer distinct properties compared to its analogs.

Properties

IUPAC Name

2,6-diphenyl-3-propan-2-ylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-14(2)19-18(22)13-17(15-9-5-3-6-10-15)21-20(19)16-11-7-4-8-12-16/h3-12,14,17,19-21H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVGVXNRKSJPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385656
Record name 3-Isopropyl-2,6-diphenyl-piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79246-08-5
Record name 3-Isopropyl-2,6-diphenyl-piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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